Structural Novelty Relative to Prior-Art Thiophenylamide FABP4/5 Inhibitors
The compound features a 2-methoxy-2-(thiophen-3-yl)ethyl side chain that is structurally distinct from the alkyl- or haloalkyl-substituted thiophenylamides claimed in the general formula of patent US 9,353,102 B2, which primarily describes bicyclic thiophenylamides and simple acyclic thiophenylamides lacking the methoxyethyl-thiophene motif [1]. No quantitative IC50 or Ki data for this compound against FABP4, FABP5, or any other target have been disclosed in the patent or subsequent primary literature.
| Evidence Dimension | Structural differentiation from patent exemplars |
|---|---|
| Target Compound Data | Presence of 2-methoxy-2-(thiophen-3-yl)ethyl moiety (molecular weight 327.8 g/mol, formula C15H15ClFNO2S) |
| Comparator Or Baseline | General Formula (I) compounds in US 9,353,102 B2; exemplified compounds typically lack the methoxyethyl-thiophene group |
| Quantified Difference | Not applicable; no bioactivity data available for target compound |
| Conditions | Structural comparison based on patent disclosure |
Why This Matters
Without quantitative activity data, procurement decisions based solely on structural novelty carry significant risk; users must independently validate any biological hypothesis.
- [1] US Patent 9,353,102 B2. Non-annulated thiophenylamides as FABP4/5 inhibitors. F. Hoffmann-La Roche AG. Published May 31, 2016. Available at: https://www.patents-review.com/a/20150183778-new-non-annulated-thiophenylamides.html View Source
